Cas no 2229142-64-5 ((1H-indol-2-yl)methanesulfonyl chloride)

(1H-Indol-2-yl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for the functionalization of indole derivatives. Its key advantage lies in the reactivity of the sulfonyl chloride group, which enables efficient introduction of the methanesulfonyl moiety into target molecules under mild conditions. This compound is valuable for constructing sulfonamide or sulfonate derivatives, often employed in pharmaceutical and agrochemical research. The indole scaffold further enhances its utility in heterocyclic chemistry, allowing for selective modifications. It is typically handled under anhydrous conditions due to moisture sensitivity. The product is characterized by high purity and stability when stored appropriately, ensuring reliable performance in synthetic applications.
(1H-indol-2-yl)methanesulfonyl chloride structure
2229142-64-5 structure
Product Name:(1H-indol-2-yl)methanesulfonyl chloride
CAS No:2229142-64-5
MF:C9H8ClNO2S
MW:229.683320045471
CID:5947196
PubChem ID:165870071
Update Time:2025-06-11

(1H-indol-2-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (1H-indol-2-yl)methanesulfonyl chloride
    • 2229142-64-5
    • EN300-2004278
    • Inchi: 1S/C9H8ClNO2S/c10-14(12,13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2
    • InChI Key: XRJVMVMZTGBXTR-UHFFFAOYSA-N
    • SMILES: ClS(CC1=CC2C=CC=CC=2N1)(=O)=O

Computed Properties

  • Exact Mass: 228.9964274g/mol
  • Monoisotopic Mass: 228.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.3Ų

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Additional information on (1H-indol-2-yl)methanesulfonyl chloride

Introduction to (1H-indol-2-yl)methanesulfonyl chloride (CAS No. 2229142-64-5)

(1H-indol-2-yl)methanesulfonyl chloride, with the CAS number 2229142-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely utilized as intermediates in the synthesis of various bioactive molecules. The structural framework of this compound incorporates an indole moiety, a heterocyclic aromatic ring system known for its diverse biological activities and pharmaceutical relevance.

The indole ring, a core structural feature of (1H-indol-2-yl)methanesulfonyl chloride, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. Sulfonyl chlorides, on the other hand, are known for their reactivity in forming sulfonamides, which are crucial in drug development. The combination of these two structural elements makes (1H-indol-2-yl)methanesulfonyl chloride a valuable building block for the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on indole derivatives due to their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The sulfonyl chloride functionality in (1H-indol-2-yl)methanesulfonyl chloride allows for further functionalization, enabling chemists to explore diverse chemical space and develop innovative drug candidates. This compound has been particularly explored in the context of kinase inhibition, where sulfonyl chlorides serve as key intermediates in designing potent inhibitors.

One of the most compelling aspects of (1H-indol-2-yl)methanesulfonyl chloride is its role in the synthesis of indole-based sulfonamides. These sulfonamides have shown promise as inhibitors of enzymes involved in disease pathways. For instance, studies have demonstrated the efficacy of indole sulfonamides in targeting tyrosine kinases, which are overexpressed in many cancer types. The versatility of (1H-indol-2-yl)methanesulfonyl chloride as a precursor for these derivatives has made it a cornerstone in academic and industrial research.

The chemical properties of (1H-indol-2-yl)methanesulfonyl chloride facilitate its use in various synthetic transformations. Its reactivity with nucleophiles allows for the introduction of diverse functional groups, making it a versatile tool for medicinal chemists. Additionally, the compound's stability under standard conditions enhances its practicality in synthetic protocols. These attributes have positioned it as a preferred choice for researchers aiming to develop new molecular entities.

Recent advancements in computational chemistry have further highlighted the significance of (1H-indol-2-yl)methanesulfonyl chloride. Molecular modeling studies have revealed that indole-based sulfonamides can effectively interact with target proteins through multiple binding modes. This insight has guided the design of more potent and selective inhibitors. The use of (1H-indol-2-yl)methanesulfonyl chloride as an intermediate has been instrumental in these efforts, providing access to structurally diverse sulfonamides with optimized pharmacokinetic profiles.

The pharmaceutical industry has also embraced the potential of (1H-indol-2-yl)methanesulfonyl chloride in drug discovery programs. Its incorporation into high-throughput screening (HTS) libraries has led to the identification of novel hits with therapeutic potential. Furthermore, its use in fragment-based drug design has enabled researchers to explore complex binding interfaces and develop lead compounds with improved efficacy and reduced toxicity.

In conclusion, (1H-indol-2-yl)methanesulfonyl chloride (CAS No. 2229142-64-5) represents a critical intermediate in modern pharmaceutical research. Its unique combination of an indole moiety and a sulfonyl chloride group makes it a valuable tool for synthesizing bioactive molecules. The growing body of research underscores its importance in developing new treatments for various diseases. As our understanding of its synthetic applications and biological activities continues to expand, this compound is poised to play an even more significant role in future drug development efforts.

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